molecular formula C26H22O10 B008494 Fluorescein mono-beta-d-galactopyranoside CAS No. 102286-67-9

Fluorescein mono-beta-d-galactopyranoside

Cat. No. B008494
M. Wt: 494.4 g/mol
InChI Key: NIPYQLPZPLBOLF-GBLLEDPASA-N
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Description

Fluorescein mono-beta-D-galactopyranoside (FMG) is a derivative of fluorescein, specifically synthesized for enzymatic hydrolysis studies, particularly with beta-galactosidase. This compound is known for its application in fluorescence-based assays, serving as a sensitive probe for detecting enzymatic activity due to its fluorescence intensity changes upon hydrolysis (Mandal et al., 2012).

Synthesis Analysis

FMG and its methyl ester derivatives are prepared from acetobromoglucose/galactose and fluorescein methyl ester in good yields. Enzymatic hydrolysis experiments using biotinylated beta-galactosidase show significant fluorescence intensity increases, underscoring their utility as fluorescent probes for galactosidases (Mandal et al., 2012).

Molecular Structure Analysis

The molecular structure of FMG, characterized by spectroscopic methods, supports its functionality as a substrate for beta-galactosidase. This structure is key to its specific interaction with the enzyme, leading to a marked increase in fluorescence upon hydrolysis, which is essential for its use in analytical applications (Mandal et al., 2012).

Chemical Reactions and Properties

FMG undergoes enzymatic hydrolysis with beta-galactosidase, resulting in a significant fluorescence increase, making it an excellent probe for enzymatic activity detection. The hydrolysis of FMG by beta-galactosidase is a crucial reaction that demonstrates its potential in biochemical assays, where the monitoring of galactosidase activity is required (Mandal et al., 2012).

Physical Properties Analysis

The translational diffusion coefficients for FMG and its hydrolysis products have been measured, providing insights into the mobility of these molecules in solution. Such measurements are crucial for understanding the kinetics of enzymatic reactions and the effect of molecular mobility on these processes (Mandal et al., 2012).

Chemical Properties Analysis

FMG's chemical properties, particularly its response to enzymatic hydrolysis, make it a valuable tool for biochemical and analytical chemistry applications. Its ability to serve as a substrate for beta-galactosidase and produce a measurable fluorescence signal upon hydrolysis is a key aspect of its utility in scientific research (Mandal et al., 2012).

Scientific Research Applications

  • Enzymatic Hydrolysis Probing : FMG and its derivatives are useful for studying galactosidases. Their enzymatic hydrolysis enhances fluorescence intensity, indicating higher substrate affinity for biotinylated enzymes (Mandal et al., 2012).

  • Marker for Substrate Concentration : The enzymatic hydrolysis of FMG produces a monosubstituted intermediate, useful as a marker in aqueous solutions (Hofmann & Sernetz, 1983).

  • Optical Sensing Applications : FMG is employed in colorimetric strategies for detecting galactosidase and alpha-fetoprotein, offering a platform for practical optical sensing (Sun et al., 2019).

  • Flow Cytometry Applications : FMG is a useful substrate for beta-galactosidase detection in various cell types, including gram-negative bacteria and animal cells (Plovins et al., 1994).

  • Capillary Electrophoresis : FMG enables highly sensitive detection of beta-galactosidase molecules through capillary electrophoresis with laser-induced fluorescence (Craig et al., 1995).

  • Microfluidic Applications : Microfluidic glass chips use FMG for rapid enzymatic analysis of individual cells, demonstrating its efficacy in single-cell studies (Ocvirk et al., 2004).

  • Bacterial Research : In studies involving bacteria such as Mycobacterium bovis BCG, FMG serves as a sensitive and effective fluorescent substrate for measuring lacZ reporter gene expression (Rowland et al., 1999).

Safety And Hazards

The safety data sheet for a related compound, Fluorescein di-beta-D-galactopyranoside (FDG), indicates that it may be harmful if swallowed or in contact with skin . It may also be a respiratory irritant if inhaled . Good hygiene practice requires that exposure be kept to a minimum and that suitable control measures be used in an occupational setting .

properties

IUPAC Name

3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYQLPZPLBOLF-GBLLEDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907340
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein mono-beta-d-galactopyranoside

CAS RN

102286-67-9
Record name Fluorescein monogalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fluorescein mono-beta-d-galactopyranoside
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Fluorescein mono-beta-d-galactopyranoside
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Fluorescein mono-beta-d-galactopyranoside
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Fluorescein mono-beta-d-galactopyranoside
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Fluorescein mono-beta-d-galactopyranoside
Reactant of Route 6
Fluorescein mono-beta-d-galactopyranoside

Citations

For This Compound
1
Citations
L Arce, L Nozal, BM Simonet, M Valcárcel… - TrAC Trends in Analytical …, 2009 - Elsevier
… described the coupling of a commercially available MD probe to a microchip-based CE, which was used to monitor the hydrolysis of fluorescein mono-beta-D-galactopyranoside by beta-…
Number of citations: 63 www.sciencedirect.com

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